3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide
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Description
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Biological Activity
The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]propanamide is a derivative of quinazolinone, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazolinone core fused with a cyclohexyl-pyridine moiety. Its structure can be represented as follows:
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrate that it effectively reduces the viability of various cancer cell lines, including breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Inhibition of EGFR signaling pathway |
A549 (Lung Cancer) | 15.3 | Induction of apoptosis via caspase activation |
Antiviral Activity
Recent studies have suggested that quinazolinone derivatives may also possess antiviral properties. The compound has shown efficacy against respiratory syncytial virus (RSV) in preliminary screening assays.
Virus Type | EC50 (µM) | Selectivity Index |
---|---|---|
Respiratory Syncytial Virus | 20.0 | 25 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzyme activity associated with cell signaling pathways. Specifically, it targets:
- Kinases : Inhibition leads to reduced phosphorylation of key proteins involved in cell cycle progression.
- Apoptotic Pathways : Induces programmed cell death in cancer cells through the activation of caspases.
Study 1: Anticancer Efficacy
In a study conducted by Al-Suwaidan et al. (2016), the compound was evaluated for its anticancer properties in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.
Study 2: Antiviral Screening
A recent publication highlighted the antiviral potential of the compound against RSV, demonstrating an EC50 value of 20 µM. This study suggests that further exploration into its mechanism could lead to new antiviral therapies.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-20(12-14-26-15-24-19-6-2-1-5-18(19)22(26)28)25-16-8-10-17(11-9-16)29-21-7-3-4-13-23-21/h1-7,13,15-17H,8-12,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZXGLUVZVBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.